Lipophilic Ligand Efficiency: Tert-butyl 3-amino-4-(4-propylphenyl)piperidine-1-carboxylate vs. 4-Methylphenyl Analog
The 4-propylphenyl group is specifically engineered to enhance target engagement by increasing lipophilicity to an optimal range for CNS penetration without exceeding thresholds associated with high metabolic turnover and promiscuous binding. The target compound's calculated logP of 3.66 offers a significantly higher lipophilicity compared to the 4-methylphenyl analog, which, while not explicitly calculated in a single comparative study, would have an estimated logP of ~2.5-2.8 based on the removal of two methylene groups. This logP difference directly translates into a higher predicted brain-to-plasma partition coefficient, making the propyl analog the preferred choice for programs requiring CNS exposure .
| Evidence Dimension | Calculated Lipophilicity (logP) |
|---|---|
| Target Compound Data | 3.66 |
| Comparator Or Baseline | Tert-butyl 3-amino-4-(4-methylphenyl)piperidine-1-carboxylate (estimated logP ~2.5-2.8) |
| Quantified Difference | Δ logP ≈ 0.8-1.2 units |
| Conditions | Calculated via vendor-supplied in silico algorithm; no empirical logP measurement available for direct comparator under identical experimental conditions. |
Why This Matters
A logP difference of >0.5 log units is a significant differentiator in CNS drug design, impacting membrane permeability and target tissue distribution, thus guiding the selection of the propyl analog for neurological research applications.
